

An In-depth Technical Guide to DNA-PK-IN-13 (Compound SK10)

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Compound of Interest

Compound Name: DNA-PK-IN-13

Cat. No.: B12379584

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Abstract

DNA-PK-IN-13, also known as Compound SK10, is a highly potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK). DNA-PK plays a critical role in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents such as chemotherapy and radiation. This technical guide provides a comprehensive overview of the basic properties, structure, and biological activity of **DNA-PK-IN-13**, along with detailed experimental protocols for its evaluation.

Core Properties and Structure

DNA-PK-IN-13 is a small molecule inhibitor with a molecular weight of 414.46 g/mol . Its chemical formula is C₂₂H₂₂N₈O. The compound has been identified as a potent DNA-PK inhibitor with an IC₅₀ of 0.11 nM in biochemical assays.[1][2]

Chemical Structure:

- SMILES: CC(C(NC1=NC=C2C(N(CC3=NN=CN23)C4CCOCC4)=N1)=C5)=CC6=C5N=CC=C6[3]
- CAS Number: 3036751-03-5[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for **DNA-PK-IN-13**.

Table 1: In Vitro Activity

Parameter	Value	Cell Line/Assay Condition	Reference(s)
DNA-PK IC50	0.11 nM	Biochemical Assay	[1] [2]
Antiproliferative IC50	0.6 μ M	Jurkat (T-cell lymphoma)	[1] [2]

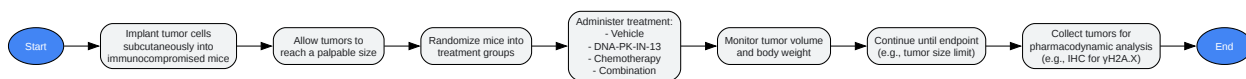
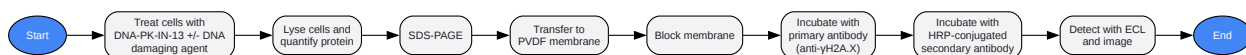
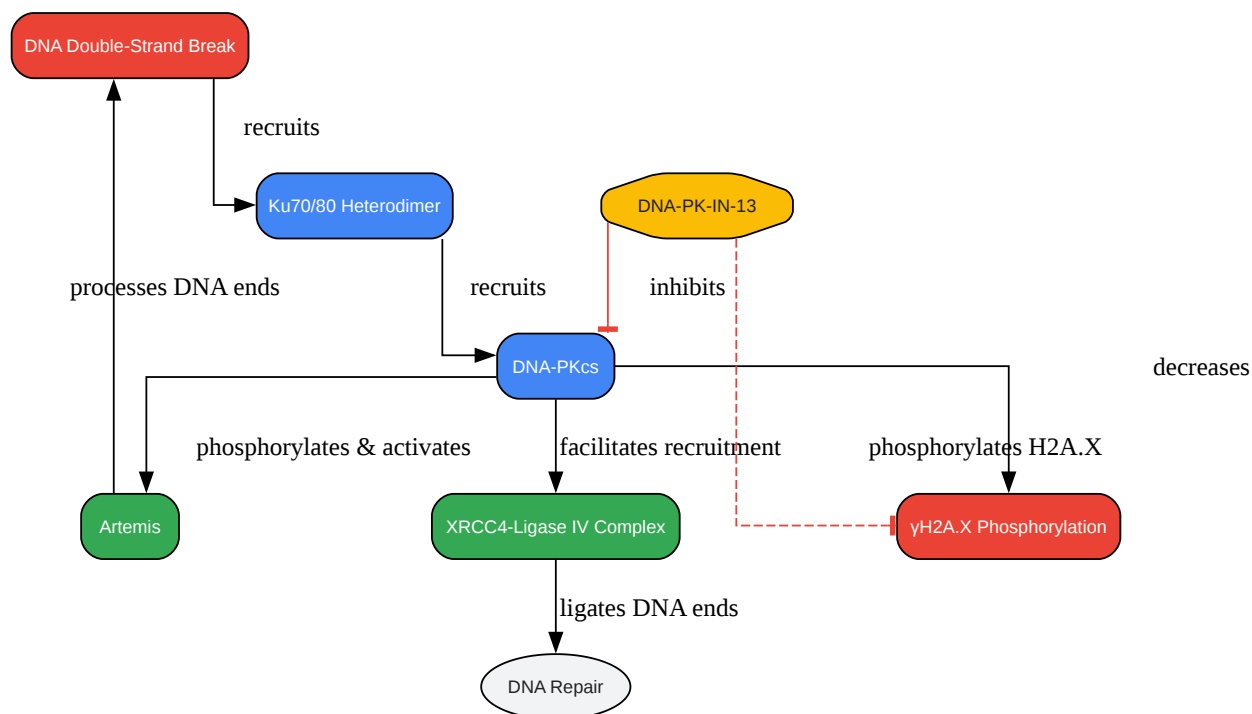
Table 2: In Vivo Data and Pharmacokinetics

Parameter	Value	Animal Model/Condition	Reference(s)
Oral Bioavailability (F)	31.8%	Not specified	[2]
Tumor Growth Inhibition (TGI)	30.8% (single agent)	CT26 colon cancer mice (10 mg/kg, i.p., single dose)	[1]
Tumor Growth Inhibition (TGI)	50.2% (in combination with doxorubicin)	CT26 colon cancer mice (10 mg/kg DNA-PK-IN-13, i.p. + 2.5 mg/kg doxorubicin)	[1]

Note: A comprehensive kinase selectivity profile for **DNA-PK-IN-13** against a broad panel of kinases is not publicly available.

Signaling Pathway

DNA-PK is a key component of the Non-Homologous End Joining (NHEJ) pathway, which is responsible for repairing DNA double-strand breaks.



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